2-Chloro-4-methylquinazoline-6-carboxylic acid
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Overview
Description
2-Chloro-4-methylquinazoline-6-carboxylic acid is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylquinazoline-6-carboxylic acid typically involves the chlorination of 4-methylquinazoline-6-carboxylic acid. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., ethanol) under reflux conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of 4-carboxyquinazoline or 4-formylquinazoline.
Reduction: Formation of 6-hydroxyquinazoline or 6-formylquinazoline.
Scientific Research Applications
2-Chloro-4-methylquinazoline-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinazoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazoline-6-carboxylic acid
- 4-Methylquinazoline-6-carboxylic acid
- 2-Chloro-4-methylquinazoline
Uniqueness
2-Chloro-4-methylquinazoline-6-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the quinazoline ring. This combination of functional groups allows for diverse chemical reactivity and the potential for multiple applications in different fields. The presence of the chlorine atom enhances its reactivity towards nucleophiles, while the carboxylic acid group provides opportunities for further functionalization .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-4-methylquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-7-4-6(9(14)15)2-3-8(7)13-10(11)12-5/h2-4H,1H3,(H,14,15) |
InChI Key |
BKPVDYKAPKXLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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